molecular formula C20H31NO3 B11627474 2-(Diethylamino)ethyl cyclohexyl(hydroxy)phenylacetate

2-(Diethylamino)ethyl cyclohexyl(hydroxy)phenylacetate

Cat. No.: B11627474
M. Wt: 333.5 g/mol
InChI Key: YXUBHIRQBSIPFE-UHFFFAOYSA-N
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Description

2-(Diethylamino)ethyl cyclohexyl(hydroxy)phenylacetate is an organic compound with a complex structure that includes a diethylamino group, a cyclohexyl group, and a hydroxyphenylacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethylamino)ethyl cyclohexyl(hydroxy)phenylacetate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of cyclohexyl bromide with diethylaminoethanol in the presence of a base to form the intermediate diethylaminoethyl cyclohexyl ether. This intermediate is then reacted with phenylacetic acid under esterification conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Diethylamino)ethyl cyclohexyl(hydroxy)phenylacetate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The diethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield cyclohexyl ketone derivatives, while reduction of the ester group can produce cyclohexyl alcohol derivatives.

Scientific Research Applications

2-(Diethylamino)ethyl cyclohexyl(hydroxy)phenylacetate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Diethylamino)ethyl cyclohexyl(hydroxy)phenylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino group can form hydrogen bonds or ionic interactions with active sites, while the cyclohexyl and hydroxyphenylacetate moieties can enhance binding affinity and specificity. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Diethylamino)ethyl hydroxy(2-methylphenyl)phenylacetate
  • 2-(Diethylamino)ethyl hydroxy[2-(methylsulfanyl)phenyl]phenylacetate
  • 4-(2-Hydroxy-3-isopropylaminopropoxy)phenylacetic acid

Uniqueness

2-(Diethylamino)ethyl cyclohexyl(hydroxy)phenylacetate is unique due to the presence of the cyclohexyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and effects.

Properties

Molecular Formula

C20H31NO3

Molecular Weight

333.5 g/mol

IUPAC Name

2-(diethylamino)ethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate

InChI

InChI=1S/C20H31NO3/c1-3-21(4-2)15-16-24-19(22)20(23,17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5,7-8,11-12,18,23H,3-4,6,9-10,13-16H2,1-2H3

InChI Key

YXUBHIRQBSIPFE-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O

Origin of Product

United States

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